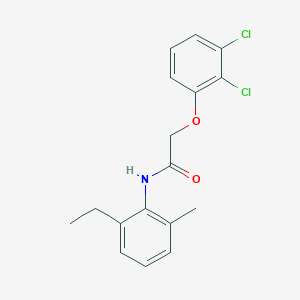
N-(4-methoxy-3-nitrophenyl)-3,4-dimethylbenzamide
描述
N-(4-methoxy-3-nitrophenyl)-3,4-dimethylbenzamide, commonly known as MNBD, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
作用机制
MNBD exerts its biological activity by binding to the active site of PTPs and inhibiting their catalytic activity. This leads to the accumulation of phosphorylated proteins, which can affect various cellular processes. MNBD has been shown to selectively inhibit PTP1B, a target that is implicated in the development of insulin resistance and type 2 diabetes. MNBD has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
MNBD has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of glucose and insulin in diabetic mice, indicating its potential as a therapeutic agent for diabetes. MNBD has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, MNBD has been shown to reduce the production of inflammatory cytokines and nitric oxide in activated macrophages, indicating its potential as an anti-inflammatory agent.
实验室实验的优点和局限性
MNBD has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its structure can be easily modified to improve its biological activity. MNBD also exhibits high selectivity and potency towards PTPs, making it a valuable tool for studying their biological functions. However, MNBD also has some limitations. Its solubility in aqueous solutions is limited, which can affect its bioavailability and efficacy. MNBD also exhibits some cytotoxicity towards normal cells, which can limit its therapeutic potential.
未来方向
There are several future directions for MNBD research. One potential direction is to develop MNBD analogs with improved solubility and selectivity towards specific PTPs. Another direction is to investigate the potential of MNBD as a therapeutic agent for diabetes and cancer. MNBD can also be used as a tool to study the role of PTPs in various cellular processes, including cell signaling and differentiation. Overall, MNBD has significant potential for further research and development in various fields of science.
科学研究应用
MNBD has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. MNBD has also been identified as a potent inhibitor of protein tyrosine phosphatases (PTPs), which are involved in the regulation of various cellular processes, including cell growth, differentiation, and signaling.
属性
IUPAC Name |
N-(4-methoxy-3-nitrophenyl)-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-4-5-12(8-11(10)2)16(19)17-13-6-7-15(22-3)14(9-13)18(20)21/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFIJVRHKDQTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-chloro-4-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4406419.png)
![N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4406425.png)
![N-[2-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B4406432.png)
![1-[3-(4-iodo-2-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4406438.png)

![1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4406450.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4406466.png)
![5-[(diethylamino)sulfonyl]-2-methyl-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B4406480.png)

![2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406486.png)
![N-{2-[(2,2,2-trifluoroacetyl)amino]phenyl}-2-furamide](/img/structure/B4406487.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4406492.png)
![1-methyl-4-[2-(4-propoxyphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4406504.png)
![1-{4-[3-(dimethylamino)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4406509.png)